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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, functionalization,

and pharmacological activities of 3-bromopyridin-2-ol and its derivatives. This scaffold is a

valuable building block in medicinal chemistry, offering multiple points for chemical modification

to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Core Synthesis and Functionalization
The 3-bromopyridin-2-ol core serves as a versatile template for the generation of diverse

chemical libraries. The synthetic strategy typically begins with the preparation of the core,

followed by functionalization at the bromine, oxygen, and potentially the nitrogen positions.

Synthesis of the 3-Bromopyridin-2-ol Core
The synthesis of 3-bromopyridin-2-ol can be achieved through the direct bromination of 2-

pyridone. This reaction is often carried out using bromine in an aqueous or acidic solution.

Experimental Protocol: Synthesis of 3-Bromopyridin-2-ol

Materials: 2-Pyridone, Bromine, Acetic Acid, Water, Sodium Hydroxide.

Procedure:

Dissolve 2-aminopyridine in a mixture of acetic acid and water.[1]
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Cool the solution to below 20°C in an ice bath.

Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining

the temperature below 20°C initially.[1]

Allow the temperature to rise to 50°C during the addition to manage the precipitation of the

hydrobromide salt.[1]

After the reaction is complete, cool the mixture and pour it into ice water.

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

Collect the precipitate by filtration, wash with water, and dry to yield 3-bromopyridin-2-ol.

Functionalization of the 3-Bromopyridin-2-ol Core
The 3-bromopyridin-2-ol scaffold offers three primary sites for chemical modification: the

bromo substituent at the 3-position, the hydroxyl group at the 2-position, and the nitrogen atom

of the pyridine ring.

The hydroxyl group can be readily alkylated to produce 2-alkoxypyridine derivatives. This

modification can be crucial for modulating the pharmacokinetic and pharmacodynamic

properties of the molecule.

Experimental Protocol: O-Alkylation of Bromo-2-pyridones[2]

Materials: Bromo-2-pyridone (e.g., 3-bromo-2-pyridone), Alkyl halide (e.g., methyl iodide,

benzyl bromide), Silver carbonate, Benzene.

Procedure:

In a round-bottom flask protected from light, suspend the bromo-2-pyridone and silver

carbonate in benzene.

Add the alkyl halide to the mixture.

Stir the reaction mixture at 40-50°C for 24 hours.
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After cooling, filter the mixture to remove silver salts.

Wash the filtrate with a sodium bicarbonate solution and then with water.

Remove the benzene by evaporation.

Purify the crude product by silica gel chromatography followed by vacuum distillation to

afford the desired bromo-2-alkoxypyridine.

The bromine atom at the 3-position is a handle for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromopyridine Derivative

Materials: 3-Bromo-2-alkoxypyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂,

Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/water, Toluene).

Procedure:

To a reaction vessel, add the 3-bromo-2-alkoxypyridine, arylboronic acid, base, and

solvent.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

Add the palladium catalyst and ligand (if required).

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the

starting material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with water and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography.
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The bromine atom can also be substituted with a variety of primary and secondary amines

through the Buchwald-Hartwig amination, providing access to a wide range of 3-aminopyridine

derivatives.

Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridine Derivative[3]

Materials: 3-Bromo-2-alkoxypyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand

(e.g., BINAP, Xantphos), Base (e.g., NaOtBu, K₂CO₃), Anhydrous solvent (e.g., Toluene,

Dioxane).

Procedure:

In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-bromo-2-

alkoxypyridine, palladium catalyst, and ligand.

Add the anhydrous solvent, followed by the amine and the base.

Heat the reaction mixture with stirring (typically 80-110°C) until the reaction is complete as

monitored by TLC or LC-MS.

Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether

or ethyl acetate).

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the

solvent under reduced pressure.

Purify the resulting product by recrystallization or silica gel chromatography.

Pharmacological Activities
Derivatives of the pyridin-2-one scaffold have demonstrated a broad range of biological

activities, making them attractive for drug discovery programs. Key activities include kinase

inhibition and antimicrobial effects.

Kinase Inhibitory Activity
Substituted pyridin-2-one derivatives have been identified as potent inhibitors of various

kinases, which are critical targets in oncology and inflammatory diseases.[4] The inhibitory
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activity is often modulated by the nature and position of substituents on the pyridine ring.

Compound Class Target Kinase IC₅₀ (µM) Reference

Pyridin-2(1H)-one

Derivatives
c-Src 12.5 - <25 [4]

Pyridine Derivatives CDK2/cyclin A2 0.24 - 3.52 [5]

Pyridine-urea

Derivatives
VEGFR-2 3.93 - 5.0 [6]

Pyridin-2-yl Urea

Derivatives
ASK1 0.00155 - 0.04527 [7]

Antimicrobial Activity
Various bromopyridine and pyridin-2-one derivatives have shown promising activity against a

range of bacterial and fungal pathogens. The antimicrobial efficacy is influenced by the

substitution pattern on the heterocyclic core.

Compound Class Microorganism MIC (µg/mL) Reference

Imidazo[4,5-b]pyridine

Derivatives
Bacillus cereus 0.07 [8]

Imidazo[4,5-b]pyridine

Derivatives
Escherichia coli >0.07 [8]

3-(Pyridin-3-yl)-2-

oxazolidinone

Derivatives

S. aureus 2 - >256 [9]

3-(Pyridin-3-yl)-2-

oxazolidinone

Derivatives

S. pneumoniae 1 - >256 [9]

2-amino-4-aryl-3,5-

dicarbonitrile-6-

thiopyridines

E. coli 0.2 - 1.3 [10]
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Visualizing Synthetic and Mechanistic Pathways
Graphical representations of synthetic workflows and potential mechanisms of action can aid in

understanding the chemical transformations and biological interactions of 3-bromopyridin-2-ol
derivatives.

2-Pyridone Bromination 3-Bromopyridin-2-ol O-Alkylation 2-Alkoxy Derivatives

Suzuki Coupling 3-Aryl Derivatives

Buchwald-Hartwig 3-Amino Derivatives

Click to download full resolution via product page

Synthetic workflow for 3-bromopyridin-2-ol derivatives.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Proposed mechanism of kinase inhibition by pyridin-2-one derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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